molecular formula C21H23N3O4 B5302263 methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate

methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate

Katalognummer B5302263
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: KXIVRAVCPKDHJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate, also known as MABP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its biological activities.

Wirkmechanismus

The exact mechanism of action of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been shown to activate the opioid receptors, which are involved in pain perception.
Biochemical and Physiological Effects:
methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, the limitations of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate include its low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has not been fully evaluated, which could limit its use in clinical applications.

Zukünftige Richtungen

There are several potential future directions for research on methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate. One area of interest is the development of new formulations of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate that improve its solubility and bioavailability. Another area of interest is the evaluation of the toxicity of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate in animal models and in vitro assays. Finally, further research is needed to fully understand the mechanism of action of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate and its potential use in the treatment of neurological disorders and cancer.

Synthesemethoden

Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate can be synthesized using a multi-step process that involves the reaction of 4-benzoylpiperazine with 3-nitrobenzoyl chloride followed by reduction of the resulting compound with sodium dithionite. The final step involves acetylation of the amine group with acetic anhydride and methylation with dimethyl sulfate.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Eigenschaften

IUPAC Name

methyl 3-acetamido-4-(4-benzoylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15(25)22-18-14-17(21(27)28-2)8-9-19(18)23-10-12-24(13-11-23)20(26)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIVRAVCPKDHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(acetylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.